molecular formula C11H14ClN3 B12571706 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl-

Cat. No.: B12571706
M. Wt: 223.70 g/mol
InChI Key: IFMAJLIVYZIWIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- typically involves the reaction of 7-azaindole with various reagents. One common method includes the addition of 7-azaindole to dichloromethane, followed by the slow addition of acetic acid and liquid bromine under controlled temperature conditions . The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis in cancer cells and the reduction of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Pyrrolo[2,3-b]pyridine-1-ethanamine, 6-chloro-N,N-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group enhances its reactivity in substitution reactions, while the N,N-dimethyl-ethanamine moiety contributes to its biological activity and potential therapeutic applications .

Properties

Molecular Formula

C11H14ClN3

Molecular Weight

223.70 g/mol

IUPAC Name

2-(6-chloropyrrolo[2,3-b]pyridin-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C11H14ClN3/c1-14(2)7-8-15-6-5-9-3-4-10(12)13-11(9)15/h3-6H,7-8H2,1-2H3

InChI Key

IFMAJLIVYZIWIP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN1C=CC2=C1N=C(C=C2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.